Class‑Level GSK‑3β Inhibitory Potential vs. Inactive Baseline – No Target‑Specific Data
The isonicotinamide chemotype has been validated as a GSK‑3β inhibitory scaffold. In the foundational series reported by Luo et al., the most potent compounds exhibited GSK‑3β IC₅₀ values in the low nanomolar range (e.g., compound 1a IC₅₀ = 2.3 nM) and demonstrated >100‑fold selectivity over a panel of 400 kinases [1]. No quantitative inhibitory data are available for the target compound itself; its classification within this chemotype is based solely on structural analogy and does not constitute confirmed activity.
| Evidence Dimension | GSK‑3β inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in permitted sources |
| Comparator Or Baseline | Compound 1a (Luo et al. 2016): GSK‑3β IC₅₀ = 2.3 nM; kinase selectivity >100‑fold over 400 kinases |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Recombinant human GSK‑3β enzyme assay (LanthaScreen™ Eu kinase binding assay) |
Why This Matters
Demonstrates that the isonicotinamide scaffold *can* deliver potent, selective GSK‑3β inhibition, but the specific contribution of the furan‑3‑yl‑pyrazole motif in the target compound remains unquantified.
- [1] Luo, G. et al. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase‑3 Inhibitors. J. Med. Chem. 2016, 59, 1041‑1051. View Source
